1-methyl-3-N,4-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,4-dicarboxamide
Overview
Description
1-methyl-N,N’-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,4-dicarboxamide is a complex organic compound characterized by the presence of multiple pyrazole rings and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, which introduce trifluoromethyl groups into the pyrazole rings . The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N,N’-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-methyl-N,N’-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,4-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 1-methyl-3-propylimidazolium bis[(trifluoromethyl)sulfonyl]imide
- 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-methyl-N,N’-bis[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3,4-dicarboxamide is unique due to its specific arrangement of pyrazole rings and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-methyl-3-N,4-N-bis[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N8O2/c1-28-4-7(13(31)23-8-5-29(2)26-11(8)15(17,18)19)10(25-28)14(32)24-9-6-30(3)27-12(9)16(20,21)22/h4-6H,1-3H3,(H,23,31)(H,24,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKNIBTXIFSFHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CN(N=C2C(F)(F)F)C)C(=O)NC3=CN(N=C3C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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